molecular formula C13H26N2O2 B7928864 N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide

Cat. No.: B7928864
M. Wt: 242.36 g/mol
InChI Key: UECAOWQKLNMXRT-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is a synthetic acetamide derivative featuring a cyclohexyl backbone substituted with a hydroxyethylamino group and an isopropyl moiety (Fig. 1). Its molecular formula is C₁₃H₂₅N₂O₂, with a molecular weight of 265.35 g/mol.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-7-5-4-6-12(13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECAOWQKLNMXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NCCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves the reaction between cyclohexylamine and isopropyl acetate in the presence of an appropriate catalyst. The hydroxyl group addition requires a controlled environment to maintain the desired product yield and purity.

  • Industrial Production Methods: On an industrial scale, this compound is synthesized using a continuous flow reactor, optimizing reaction time and temperature to achieve a high-yield production. The process involves stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: This compound is used as a precursor in synthesizing more complex molecules, making it invaluable in organic synthesis and materials science.

  • Biology: It serves as a biochemical tool in studying cellular processes due to its ability to interact with various biological molecules.

  • Medicine: N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide exhibits potential therapeutic properties and is investigated for its role in developing new pharmaceuticals.

  • Industry: The compound is utilized in manufacturing specialty chemicals and additives, highlighting its versatility.

Mechanism of Action: The mechanism of action for this compound involves binding to specific molecular targets, influencing pathways that regulate cellular functions. Its interaction with enzymes and receptors is crucial for its biological activity, making it a compound of significant interest in pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s analogs differ primarily in substituents on the acetamide core or cyclohexyl ring. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide C₁₃H₂₅N₂O₂ Hydroxyethylamino, isopropyl 265.35 Discontinued; hydrophilic-lipophilic balance
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide C₁₁H₂₀ClNO Chloro, isopropyl 217.74 Reactive alkylating agent; intermediate
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide C₁₇H₂₄N₂O₂ Benzyl, cyclohexylamino 288.18 White solid (M.P. 122–124°C); 81% synthesis yield
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone C₁₄H₁₉NO₂ Ethylamino, 3-hydroxyphenyl 233.31 Pharmacological interest; aromatic interactions
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylaminocarbonyl 141.13 Unstudied toxicology; electron-withdrawing groups

Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The hydroxyethylamino group enhances water solubility compared to the chloro analog (), which is more lipophilic due to the chloro substituent. The benzyl-containing analog () has higher lipophilicity, favoring membrane permeability .
  • Thermal Stability: The benzyl-cyclohexylamino analog () exhibits a melting point of 122–124°C, suggesting moderate thermal stability. The target compound’s melting point is unreported but likely lower due to its polar hydroxy group .

Biological Activity

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide (often referred to as HECA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of HECA, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

HECA has a complex structure that includes a hydroxyethylamino group attached to a cyclohexyl ring, along with an isopropyl acetamide moiety. The molecular formula is C12H24N2O2C_{12}H_{24}N_2O_2, indicating its potential for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC12H24N2O2C_{12}H_{24}N_2O_2
Molecular Weight228.34 g/mol
IUPAC NameN-[2-(2-hydroxyethylamino)cyclohexyl]acetamide

The biological activity of HECA is primarily attributed to its ability to interact with specific molecular targets in cells. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, influencing their conformation and function. Additionally, the cyclohexyl ring enhances hydrophobic interactions, which can be crucial for binding to membrane proteins and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: HECA has been shown to inhibit certain enzymes involved in lipid metabolism, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome release and cellular signaling pathways related to neurodegenerative diseases .
  • Modulation of Cell Signaling: By affecting lipid signaling pathways, HECA may influence cellular processes such as apoptosis and proliferation.

Pharmacological Studies

Research indicates that HECA exhibits various pharmacological properties:

  • Neuroprotective Effects: In vitro studies suggest that HECA can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties: HECA has demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation.
  • Analgesic Activity: Preliminary studies suggest that HECA may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.

Case Studies

Several case studies have explored the effects of HECA in different biological contexts:

  • Study on Neuroprotection: A study involving mouse models of Alzheimer’s disease showed that treatment with HECA led to reduced levels of neuroinflammation and improved cognitive function compared to untreated controls .
  • Inflammation Model: In a model of acute inflammation, HECA administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.

Safety Profile

The safety profile of HECA has been assessed through various toxicity studies. Key findings include:

  • Acute Toxicity: Animal studies have shown that HECA has a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
  • Long-term Effects: Ongoing studies are evaluating the long-term effects of HECA administration, focusing on potential organ toxicity and reproductive effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with cyclohexylamine and isopropylamine derivatives. Key steps include:

  • Amide bond formation : Use acetic anhydride or carbodiimide-based coupling agents under anhydrous conditions (ethanol or methanol as solvents) .
  • Hydroxyethyl group introduction : Ethylene oxide or 2-chloroethanol may be reacted with the intermediate amine under basic conditions (pH 9–10) .
  • Optimization : Temperature control (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
    • Validation : Confirm intermediates and final product using ¹H/¹³C NMR and FT-IR spectroscopy .

Q. How can the structural conformation of this compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm), hydroxyethyl group (δ 3.4–3.7 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of isopropyl group, m/z ~98) .
  • X-ray crystallography : Resolve stereochemistry at the cyclohexyl and hydroxyethylamino centers, if single crystals are obtainable .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported bioactivity data for structural analogs of this compound?

  • Case study : Analogous acetamides like U-47700 (Table 2 in ) show conflicting μ-opioid receptor (MOR) binding affinities (Ki ranging 7.5–50 nM). To resolve discrepancies:

  • Standardized assays : Use radioligand binding (³H-DAMGO for MOR) with consistent cell lines (e.g., CHO-K1 transfected with human MOR) .
  • Control variables : Ensure identical buffer pH, temperature (25°C), and incubation times across studies .
  • Data normalization : Express results as % inhibition relative to reference agonists (e.g., morphine) to account for inter-lab variability .
    • Advanced validation : Perform functional assays (cAMP inhibition, β-arrestin recruitment) to confirm receptor activation profiles .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for biological targets?

  • Strategy :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in MOR/KOR/DOR opioid receptors. Key interactions include:
  • Hydrogen bonding between the hydroxyethyl group and receptor residues (e.g., Tyr148 in MOR) .
  • Hydrophobic interactions of the cyclohexyl ring with receptor pockets .
  • QSAR analysis : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl groups) on binding affinity using Hammett or Hansch parameters .
    • Experimental follow-up : Synthesize top-ranked derivatives and validate predictions via SPR (surface plasmon resonance) for kinetic binding analysis .

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